molecular formula C14H8Cl2N2O2S B3822618 6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide

6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide

Cat. No.: B3822618
M. Wt: 339.2 g/mol
InChI Key: LBZAXPNLZQXPMU-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide typically involves the reaction of 2-aminophenol with carbon disulfide and chloroform in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with 2-chlorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized by employing microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide exerts its effects is primarily through the interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 6-chloro-N-(2-chlorophenyl)pyridine-3-sulfonamide
  • 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide stands out due to its unique combination of a benzoxazole core with a sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-8-5-6-11-12(7-8)20-14(21)18(11)13(19)17-10-4-2-1-3-9(10)16/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZAXPNLZQXPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N2C3=C(C=C(C=C3)Cl)OC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
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6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Reactant of Route 3
6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Reactant of Route 4
6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Reactant of Route 5
6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Reactant of Route 6
6-chloro-N-(2-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide

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